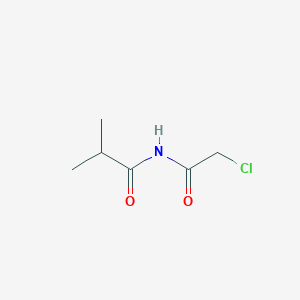

N-(2-chloroacetyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chloroacetyl)-2-methylpropanamide” is a chemical compound that is likely to be a derivative of chloroacetyl chloride . It has a molecular weight of 211.65 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. The reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with Ac2O or ClCH2C(O)Cl results in a mixture of syn- and anti-atropisomers of N-acetyl- and N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline in a ratio of 1:1 .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. For instance, chloroacetyl chloride, a related compound, has a molecular weight of 112.943 .Chemical Reactions Analysis

The reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with Ac2O or ClCH2C(O)Cl results in a mixture of syn- and anti-atropisomers of N-acetyl- and N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline in a ratio of 1:1 . When heated in boiling benzene, the mixture of atropoisomeric aldehydes reacts with triphenylphosphine to afford a mixture of 2-[(N-acetyl)-N-(2-iodophenyl)]aminopropanal atropisomers in a 1:3 ratio .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL .Scientific Research Applications

1. Use in Radical-Mediated Degradation Studies

N-(1-cyano-1-methylethyl)-2-methylpropanamide, a product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN), is used in radical-mediated degradation studies of pharmaceutical compounds. It serves as a marker for confirming AIBN's effectiveness and monitoring the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).

2. Antihistaminic and Other Biological Activities

2-methylpropanamide derivatives have been synthesized and evaluated for antihistaminic and anticholinergic activity. These derivatives, including N-(2-chloroacetyl)-2-methylpropanamide, are used for biological evaluation using isolated guinea pig ileum tissues (Arayne et al., 2017).

3. Role in Antimicrobial Paints

N-halamine-based antimicrobial paints incorporate compounds like this compound. These paints offer long-term disinfection by providing a stable chlorinated surface capable of inactivating both Gram-positive and Gram-negative bacteria (Kocer, 2012).

4. Application in Pyruvate Dehydrogenase Kinase Inhibition

Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, including this compound derivatives, are optimized as inhibitors of pyruvate dehydrogenase kinase. These compounds are explored for their potential in enhancing the utilization and disposal of lactate (Bebernitz et al., 2000).

5. Use in Spectroscopic and Electronic Properties Analysis

The compound 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, analogous to this compound, is used in experimental and quantum chemical investigations to study electronic properties and vibrational mode couplings (Viana et al., 2017).

Mechanism of Action

While the exact mechanism of action for “N-(2-chloroacetyl)-2-methylpropanamide” is not specified in the retrieved papers, compounds that interact with the colchicine site on tubulin have been studied extensively . These compounds exert their biological effects by inhibiting tubulin assembly and suppressing microtubule formation .

Future Directions

The mode of thioether macrocyclization of peptides containing an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions has been extensively studied, leading to a strategy for designated formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides . This suggests potential future directions in the field of peptide synthesis.

Properties

IUPAC Name |

N-(2-chloroacetyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-4(2)6(10)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABQJKXFVJZIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)

![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)

![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)